Benzyl (1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate
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Overview
Description
Benzyl (1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate is a chemical compound with the molecular formula C17H18N2O2. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and pharmaceutical research, due to its potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate typically involves the reaction of benzyl chloroformate with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Benzyl (1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl or isoquinoline moieties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Benzyl (1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and infections.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Benzyl (1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes involved in metabolic processes. The exact pathways and targets can vary depending on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
Benzyl (S)-(-)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate: Another derivative with distinct biological activities.
Uniqueness: Benzyl (1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl carbamate moiety differentiates it from other tetrahydroisoquinoline derivatives, potentially leading to unique interactions with biological targets .
Properties
Molecular Formula |
C17H18N2O2 |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
benzyl N-(1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate |
InChI |
InChI=1S/C17H18N2O2/c20-17(21-12-13-4-2-1-3-5-13)19-16-7-6-14-8-9-18-11-15(14)10-16/h1-7,10,18H,8-9,11-12H2,(H,19,20) |
InChI Key |
CRLMBAZGFITOGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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